molecular formula C21H26OSi B1600045 Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane CAS No. 182801-94-1

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane

Cat. No. B1600045
M. Wt: 322.5 g/mol
InChI Key: GCODZQWZNXYLIA-UHFFFAOYSA-N
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Description

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a chemical compound with the molecular formula C22H28OSi . It has an average mass of 336.543 Da and a monoisotopic mass of 336.190948 Da .


Molecular Structure Analysis

The molecular structure of Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane consists of a silicon atom bonded to a tert-butyl group, a diphenyl group, and a cyclopent-3-en-1-yloxy group . This structure contributes to its unique physical and chemical properties.


Physical And Chemical Properties Analysis

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a colorless to yellow sticky oil to semi-solid substance .

Scientific Research Applications

  • Allylic Oxidation and Crystal Structure Analysis : The compound tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane, an allylic oxidation product, has been analyzed for its crystal structure. This study is significant in understanding the molecular configuration and intermolecular interactions, which can be critical in designing materials and understanding reactivity patterns (Salas, Tapia, & Macías, 2011).

  • Synthesis of Allylic Alcohols : This compound has been used in the synthesis of allylic alcohols through alkene transfer from zirconium to zinc, indicating its utility in complex organic syntheses and potentially in pharmaceuticals or materials science (Wipf & Xu, 2003).

  • Preparation of Silylamines : Tert-butyl(diphenyl)silylamines have been prepared from tert-butyl (chloro) diphenylsilane, showcasing their high thermal stabilities and low reactivities toward hydrolysis. This could be important in the development of stable, heat-resistant materials or chemicals (Bowser, Nevinger, & Krüger, 1988).

  • Catalyzed Cascade Cross-Coupling : In studies involving palladium-catalyzed cascade cross couplings, these compounds have been used to produce complex molecular structures, indicating their importance in synthetic chemistry for creating new molecular architectures (Demircan, 2014).

  • Desulphurisation Chemistry : The chemistry of tert-butyl(diphenyl)-siloxythiane oxide, a related compound, has been explored for obtaining substituted secondary alcohols in protected form, highlighting its role in producing specific alcohol derivatives (Cox, Persad, & Simpkins, 1992).

  • Synthesis of Disilane Precursors : These compounds have been used in synthesizing disilane precursors under specific conditions. This is significant for the preparation of materials with specific silicon-based properties (Leigh et al., 1997).

  • Photolysis Studies : Studies involving the photolysis of related compounds in the presence of different reagents have been conducted, indicating their potential use in photochemical reactions and material science applications (Naka, Matsui, Kobayashi, & Ishikawa, 2004).

properties

IUPAC Name

tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCODZQWZNXYLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463163
Record name Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane

CAS RN

182801-94-1
Record name Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By using 2.2 g of 3-cyclopentenol prepared according to the method described in J. Org. Chem., 25, 26-29 (1960) and 9.2 g of t-butyldiphenylsilyl chloride and by the same procedures as in (1) of the intermediate preparation example 1, there was obtained 8.15 g of 3-cyclopenten-1-yl (t-butyldiphenylsilyl) ether. Yield 97%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of cyclopent-3-enol (500 mg, 6.0 mmol) in CH2Cl2 (30 mL) at 0° C. was added imidazole (1.06 g, 15.6 mmol) and TBDPS-Cl (2.1 g, 7.8 mmol). The reaction was gradually warmed to room temperature and stirred for 16 hours. The reaction was then diluted with water (40 mL) and extracted using EtOAc (100 mL). The organic layer was separated, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. Purification of the residue on a silica gel column with 0 to 5% EtOAc/Hexanes afforded tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane, which was then dissolved in CH2Cl2 (30 mL). 70% m-CPBA (830 mg, 6.9 mmol) was added at 0° C. The reaction was gradually warmed to room temperature while stirring for 16 hours. The reaction was then diluted with a saturated aqueous solution of NaHCO3 (40 mL) and extracted using CH2Cl2 (100 mL). The organic layer was separated, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. Purification of the residue on a silica gel column with 0 to 20% EtOAc/Hexanes afforded (6-oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 4-hydroxycyclopentene (50.0 g, 0.594 mol) and imidazole (80.9 g, 1.19 mol) in N,N-dimethylformamide (300 mL) was slowly added tert-butyldiphenylsilyl chloride (180 g, 0.65 mmol). The reaction mixture was warmed to room temperature. After 16 h, the reaction mixture was diluted with water (1 L) and ethyl acetate (500 mL). The aqueous layer was extracted with ethyl acetate (2×200 mL). The combined organics were washed sequentially with water (3×300 mL) and saturated aqueous sodium chloride solution (2×200 mL). The collected organic was dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (15:1 petroleum ether/ethyl acetate) provided tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane (188 g, 98%) as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 7.69-7.66 (m, 4H), 7.43-7.38 (m, 6H), 5.63-5.60 (m, 2H), 4.58-4.53 (m, 1H), 2.46-2.38 (m, 4H), 1.61 (s, 9H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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